molecular formula C16H13BrOS B13098592 2-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13098592
M. Wt: 333.2 g/mol
InChI Key: AMHQUZVSDCKZDL-UHFFFAOYSA-N
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Description

2-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a bromophenyl group, a thiobenzaldehyde moiety, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in halogen bonding, while the thiobenzaldehyde moiety may interact with nucleophilic sites on proteins. These interactions can modulate the activity of biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C16H13BrOS

Molecular Weight

333.2 g/mol

IUPAC Name

2-[3-(3-bromophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H13BrOS/c17-15-7-3-6-13(10-15)16(18)9-8-12-4-1-2-5-14(12)11-19/h1-7,10-11H,8-9H2

InChI Key

AMHQUZVSDCKZDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=CC(=CC=C2)Br)C=S

Origin of Product

United States

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